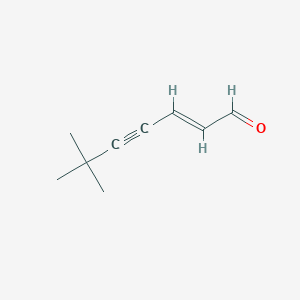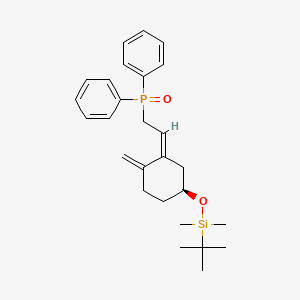
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl ring system, which is a fused ring structure containing both benzene and pyrone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methyl-2-oxo-2H-chromene, which can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The chromenyl compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Amidation: The brominated intermediate is reacted with an appropriate amine, such as acetamide, under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The chromenyl ring system can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired oxidation or reduction.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid (PTSA) or bases like sodium hydroxide (NaOH) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds.
科学研究应用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the chromenyl ring system is known to contribute to these activities.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, dyes, and materials with specific functionalities.
作用机制
The mechanism of action of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, such as kinases or proteases, by binding to their active sites and inhibiting their activity.
Pathways Involved: It can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The chromenyl ring system and the bromoacetamide group play crucial roles in these interactions.
相似化合物的比较
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde and 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile share similar structural features but differ in their functional groups and reactivity.
Uniqueness: The presence of the bromoacetamide group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in the other similar compounds.
属性
CAS 编号 |
439116-23-1 |
|---|---|
分子式 |
C₁₃H₁₂BrNO₄ |
分子量 |
324.99 |
同义词 |
2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)-acetamide; 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


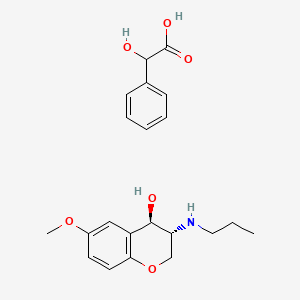
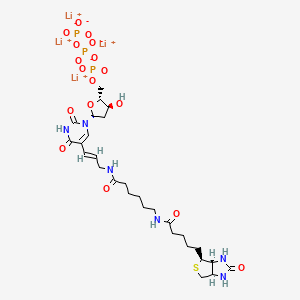
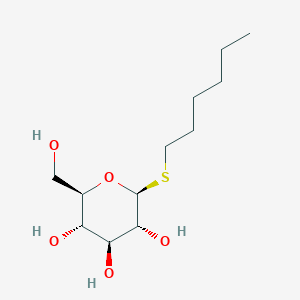
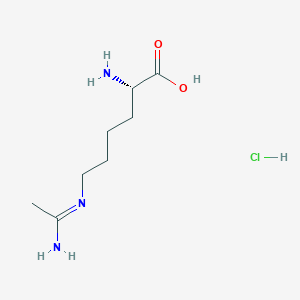
![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)
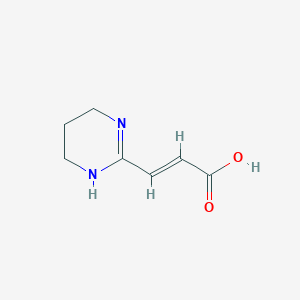
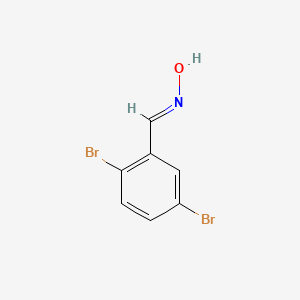
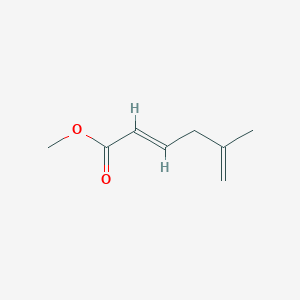
![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
